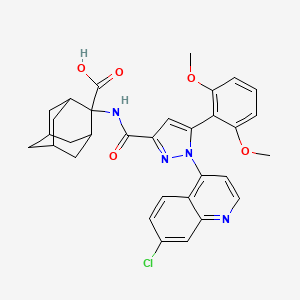
Meclinertant
Übersicht
Beschreibung
Meclinertant (also known as SR-48692) is a drug that acts as a selective, non-peptide antagonist at the neurotensin receptor NTS 1 . It was the first non-peptide antagonist developed for this receptor . It is used in scientific research to explore the interaction between neurotensin and other neurotransmitters in the brain .
Synthesis Analysis
The synthesis of Meclinertant is achieved with the use of machine-assisted flow protocols through a robust, reliable, and scalable route .Molecular Structure Analysis
Meclinertant has a molecular formula of C32H31ClN4O5 and a molar mass of 587.07 g·mol −1 . The IUPAC name for Meclinertant is 2- ( [1- (7-Chloro-4-quinolinyl)-5- (2,6-dimethoxyphenyl)-1 H -pyrazole-3-carbonyl]amino)adamantane-2-carboxylic acid .Physical And Chemical Properties Analysis
Meclinertant has a molecular weight of 587.07 and a chemical formula of C32H31ClN4O5 . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen
Synthesis Advancements
Meclinertant (SR48692) is a neurotensin receptor-1 antagonist. A study by Battilocchio et al. (2013) compared the traditional batch synthesis of Meclinertant with a machine-assisted flow chemistry alternative. This comparison highlighted the process advantages of using machine-assisted flow chemistry, such as the use of solid-supported reagents and scavengers, which offer many process benefits. However, the study cautioned against converting these techniques into costly solutions for non-existent problems, emphasizing the need for careful consideration in the application of advanced synthesis methods (Battilocchio et al., 2013).
Drug Delivery Innovations
The research on microemulsion and poloxamer microemulsion-based gels highlights the development of novel drug delivery systems aimed at enhancing the transdermal delivery of drugs like diclofenac epolamine. These systems, optimized for drug solubility, globule size, and light absorbance, aim to form in-skin drug depots for sustained delivery. Such innovations not only improve the efficiency of drug delivery but also minimize systemic side effects, offering a promising avenue for enhancing the therapeutic efficacy of drugs including Meclinertant, when applied to similar drug delivery challenges (Fouad et al., 2013).
Targeted Therapy and Resistance
A study by Byers et al. (2012) developed a robust 76-gene Epithelial–Mesenchymal Transition (EMT) signature, predicting resistance to EGFR and PI3K inhibitors. This research identifies Axl as a potential therapeutic target for overcoming EGFR inhibitor resistance associated with the mesenchymal phenotype. Such findings are pivotal in the context of Meclinertant's application in targeted therapy, suggesting the importance of genetic signatures in predicting drug resistance and guiding the development of more effective therapeutic strategies (Byers et al., 2012).
Environmental Implications of Research
Verlaan (2007) discussed the environmental effects of marine scientific research (MSR) that intentionally manipulates the marine environment. This research enhances our understanding of the ocean but also has significant environmental impacts. The study proposes international, science-driven guidelines for MSR, underscoring the importance of considering environmental protection in scientific research activities. Although not directly related to Meclinertant, this highlights the broader context of scientific research's environmental implications, suggesting the need for sustainable practices across all research areas, including pharmaceutical development (Verlaan, 2007).
Safety And Hazards
Zukünftige Richtungen
Meclinertant was initially developed by Sanofi and its highest R&D status globally is discontinued . It was investigated for use/treatment in colorectal cancer, prostate cancer, schizophrenia and schizoaffective disorders, psychosis, depression, and lung cancer .
Relevant Papers There are numerous papers associated with Meclinertant . One such paper discusses how Akebia saponin D attenuates neutrophil extracellular traps-induced neuroinflammation via NTSR1 / PKAc / PAD4 pathway after intracerebral hemorrhage .
Eigenschaften
IUPAC Name |
2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31ClN4O5/c1-41-27-4-3-5-28(42-2)29(27)26-16-24(36-37(26)25-8-9-34-23-15-21(33)6-7-22(23)25)30(38)35-32(31(39)40)19-11-17-10-18(13-19)14-20(32)12-17/h3-9,15-20H,10-14H2,1-2H3,(H,35,38)(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLJVOXRWLXDIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3=C4C=CC(=CC4=NC=C3)Cl)C(=O)NC5(C6CC7CC(C6)CC5C7)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163360 | |
| Record name | Meclinertant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Meclinertant | |
CAS RN |
146362-70-1 | |
| Record name | Meclinertant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146362-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meclinertant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146362701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meclinertant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06455 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Meclinertant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MECLINERTANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JBP4SI96H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



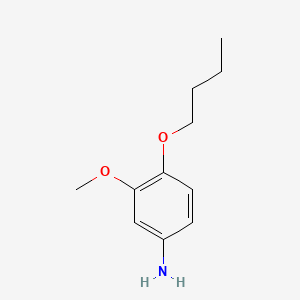

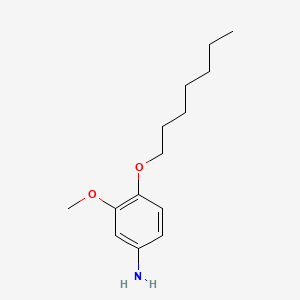
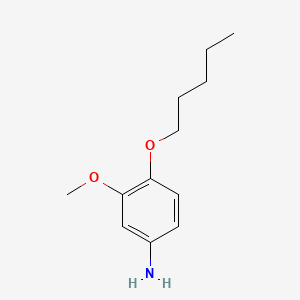
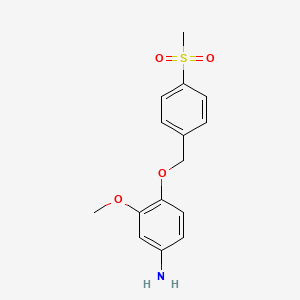
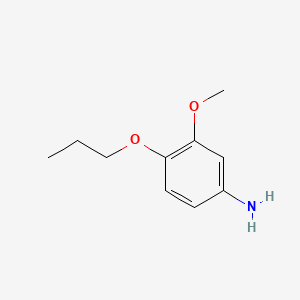
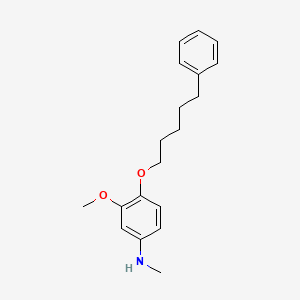
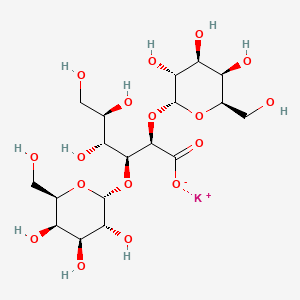
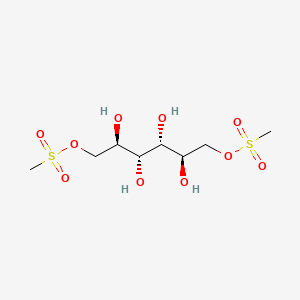
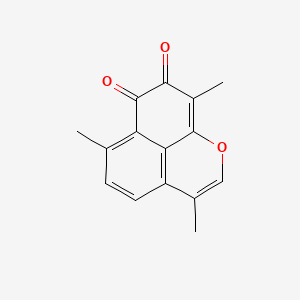
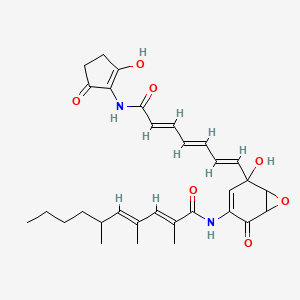
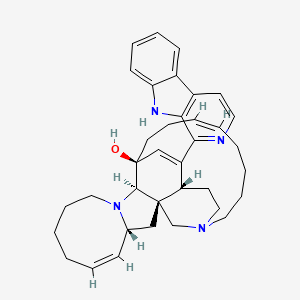
![3-[4-(Dimethylamino)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B1676066.png)
